6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one

PKMYT1 Kinase Inhibition Cancer Research

Select this specific 6-(2-hydroxybenzoyl) chromone derivative for its validated role in SAR exploration. Unlike generic analogs, its distinct 2-hydroxybenzoyl substitution at the 6-position offers a unique steric and electronic profile, delivering an EC50 > 50 µM for PPARγ agonism—making it an essential negative control and specificity tool. It serves as a crucial intermediate for synthesizing complex benzo[c]chromen-6-ones and a micromolar-range reference inhibitor for PKMYT1 (IC50 7.56 µM) and PI3Kα (IC50 3.22 µM).

Molecular Formula C16H10O4
Molecular Weight 266.25 g/mol
CAS No. 918306-93-1
Cat. No. B11856789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one
CAS918306-93-1
Molecular FormulaC16H10O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)OC=CC3=O)O
InChIInChI=1S/C16H10O4/c17-13-4-2-1-3-11(13)16(19)10-5-6-15-12(9-10)14(18)7-8-20-15/h1-9,17H
InChIKeyQWAQNMGUFRHEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one (CAS 918306-93-1): Procurement-Relevant Profile for a Synthetic Chromone Derivative


6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one is a synthetic chromone derivative characterized by a 4H-1-benzopyran-4-one core with a 2-hydroxybenzoyl substituent at the 6-position [1]. The compound serves as both a versatile building block in organic synthesis and a scaffold for medicinal chemistry investigations [2]. Its molecular formula is C16H10O4 with a molecular weight of 266.25 g/mol [1]. As a benzopyran-4-one (chromone) analog, it belongs to a class of heterocyclic compounds recognized for diverse pharmacological activities and synthetic utility [3].

Why 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one (CAS 918306-93-1) Cannot Be Simply Substituted by Generic Benzopyran-4-one Analogs


Generic benzopyran-4-one derivatives cannot be freely interchanged for 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one because the specific 6-(2-hydroxybenzoyl) substitution pattern imparts distinct steric, electronic, and hydrogen-bonding properties that dictate both its chemical reactivity and its biological target engagement [1]. Small structural modifications on the chromone scaffold are known to drastically alter pharmacological profiles, including PPAR subtype selectivity and kinase inhibition potency [2]. The quantitative evidence below demonstrates that this compound occupies a unique activity space that differs substantially from both potent reference inhibitors and closely related benzopyran-4-one analogs.

Quantitative Differentiation Evidence for 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one (CAS 918306-93-1)


PKMYT1 Kinase Inhibition: Micromolar Potency Distinct from Nanomolar Clinical Candidates

6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one inhibits human full-length PKMYT1 (Myt1 kinase) with an IC50 of 7.56 µM in a fluorescence polarization immunoassay [1]. This value positions the compound as a micromolar inhibitor, in contrast to optimized clinical candidates such as RP-6306 (IC50 = 14 nM) or Myt1-IN-1 (IC50 < 10 nM) which achieve low nanomolar potency . The ~500-fold difference in IC50 clearly distinguishes this compound from high-affinity PKMYT1 inhibitors.

PKMYT1 Kinase Inhibition Cancer Research

PI3Kα and DNA-PK Inhibition: Comparable Micromolar Activity to Reference Inhibitor LY294002

6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one exhibits an IC50 of 3.22 µM against PI3Kα and 10.0 µM against DNA-PK in ADP Hunter Plus assays [1]. The prototypical PI3K inhibitor LY294002 shows IC50 values of 0.31–0.73 µM against PI3Kα/β/δ isoforms and 6.60 µM against PI3Kγ, with no reported DNA-PK activity at comparable concentrations [2]. The target compound's PI3Kα potency is approximately 4- to 10-fold weaker than LY294002, but its DNA-PK inhibition (10 µM) represents a distinct activity not observed with LY294002.

PI3K DNA-PK Kinase Profiling

PPARγ Agonism: Minimal Activation (EC50 > 50 µM) Versus Potent Polycerasoidol Analogs

6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one exhibits an EC50 > 50,000 nM (>50 µM) for PPARγ agonism in a Gal4-fused PPARγ reporter gene assay in human U2OS cells [1]. In contrast, other benzopyran-4-one derivatives within the polycerasoidol analog series activate hPPARα and/or hPPARγ with EC50 values typically below 10 µM [2]. The >5-fold difference in activation potency demonstrates that the 6-(2-hydroxybenzoyl) substitution pattern is not optimized for PPARγ engagement.

PPARγ Metabolic Disease Nuclear Receptor

Synthetic Versatility: Validated Intermediate for 7-Hydroxy-2-(2-hydroxybenzoyl)benzo[c]chromen-6-ones

6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one (referred to as 6-(2-hydroxybenzoyl)chromone) serves as a key synthetic intermediate in the Me3SiOTf-mediated condensation with 1,3-bis(silyl enol ethers) to afford 7-hydroxy-2-(2-hydroxybenzoyl)benzo[c]chromen-6-ones via a domino retro-Michael-aldol-lactonization sequence [1]. This synthetic utility is not shared by unsubstituted chromone or other simple benzopyran-4-one derivatives lacking the 6-(2-hydroxybenzoyl) moiety, which cannot undergo the same domino transformation.

Organic Synthesis Building Block Domino Reaction

Kinase Selectivity Profile: Distinct from Broad-Spectrum Benzopyran-4-one Kinase Inhibitors

While certain 4H-1-benzopyran-4-one derivatives inhibit oncogene-encoded kinases such as v-abl tyrosine kinase with IC50 values ranging from 1 to 30 µM [1], 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one demonstrates a specific pattern: micromolar inhibition of PKMYT1 and PI3Kα, with no reported activity against v-abl or other tyrosine kinases. This contrasts with broader-spectrum benzopyran-4-one kinase inhibitors that show pan-kinase activity across multiple families.

Kinase Selectivity Drug Discovery Benzopyran

Physicochemical Profile: Predicted Caco-2 Permeability and Lipinski Compliance

Computational predictions indicate that 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one exhibits moderate Caco-2 permeability and complies with Lipinski's Rule of Five (molecular weight 266.25, clogP <5, H-bond donors ≤5, H-bond acceptors ≤10) [1]. This profile is similar to many benzopyran-4-one derivatives, but the specific substitution pattern may influence solubility and permeability relative to analogs with different substituents. No experimental ADME data are available for direct comparison.

ADME Drug-likeness Physicochemical

Recommended Research and Industrial Application Scenarios for 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one (CAS 918306-93-1)


Negative Control for PPARγ Agonist Screening Campaigns

Given its EC50 > 50 µM for PPARγ agonism [1], this compound is ideally suited as a negative control or specificity tool in high-throughput screens aimed at identifying PPARγ agonists from benzopyran-based libraries. Its lack of significant PPARγ activity, contrasted with active polycerasoidol analogs, helps validate assay specificity and eliminate false-positive signals from benzopyran scaffolds.

Synthetic Building Block for Domino Reactions Leading to Benzo[c]chromen-6-ones

6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one serves as a crucial intermediate in Me3SiOTf-mediated domino reactions that produce 7-hydroxy-2-(2-hydroxybenzoyl)benzo[c]chromen-6-ones [2]. This transformation is not accessible from unsubstituted chromone or other simple benzopyran-4-one derivatives, making this compound essential for synthesizing structurally complex benzo[c]chromen-6-ones for materials science or medicinal chemistry applications.

Reference Inhibitor for PKMYT1 and PI3Kα Kinase Assays (Micromolar Range)

The compound's IC50 values of 7.56 µM (PKMYT1) and 3.22 µM (PI3Kα) [3] position it as a useful reference inhibitor for assays that require micromolar-range activity. It is not suitable for high-potency studies but can serve as a calibration standard or a weak inhibitor control in kinase profiling panels, particularly when comparing to nanomolar clinical candidates.

Scaffold for Structure-Activity Relationship (SAR) Studies on Benzopyran-4-one Derivatives

The distinct substitution pattern at the 6-position with a 2-hydroxybenzoyl group alters the electronic and steric properties of the chromone core, providing a unique starting point for SAR exploration [4]. Medicinal chemists can use this compound to probe the effects of 6-position substitution on kinase selectivity, PPAR activity, and other pharmacological endpoints relative to unsubstituted or differently substituted benzopyran-4-one analogs.

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